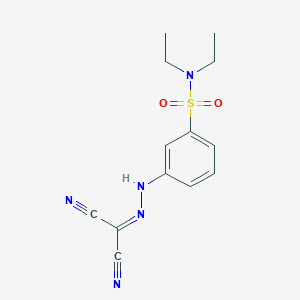
(3-(N,N-Diethylsulfamoyl)phenyl)carbonohydrazonoyl-dicyanid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a diethylsulfamoyl group, and a methanecarbohydrazonoyl cyanide moiety
Wissenschaftliche Forschungsanwendungen
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
Target of Action
Similar compounds, such as sulfonamides, have been known to exhibit a broad range of pharmacological activities . They are often used as antimicrobial agents, and their anticancer activity has been attributed to the inhibition of carbonic anhydrase enzymes .
Mode of Action
It’s worth noting that sulfonamides, which this compound is a derivative of, generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth . The presence of the hydrazone group might also contribute to its biological activity .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the sulfonamide group could potentially influence its pharmacokinetic properties, as sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
Similar compounds have been reported to exhibit analgesic and anti-hypernociceptive activities, which could be indicative of the potential effects of this compound .
Vorbereitungsmethoden
The synthesis of 1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with sulfonyl chloride to form diethylsulfamoyl chloride.
Introduction of the cyano group: The cyano group can be introduced using cyanation reagents such as potassium cyanide or trimethylsilyl cyanide.
Formation of the methanecarbohydrazonoyl cyanide moiety:
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Vergleich Mit ähnlichen Verbindungen
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide can be compared with other similar compounds, such as:
N-cyano-N-phenyl-p-toluenesulfonamide: This compound is used as a non-toxic electrophilic cyanating agent.
Cyanoacetamide derivatives: These compounds are used as precursors for heterocyclic synthesis and have diverse biological activities.
Cyanobenzotriazole: This compound is frequently used as an electrophilic cyanation reagent.
Eigenschaften
IUPAC Name |
3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-3-18(4-2)21(19,20)13-7-5-6-11(8-13)16-17-12(9-14)10-15/h5-8,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIFMLZAQGKETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NN=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

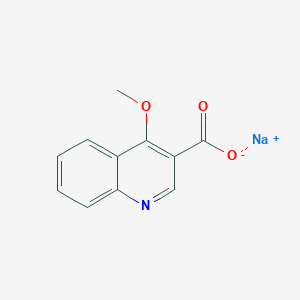
![5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2477467.png)
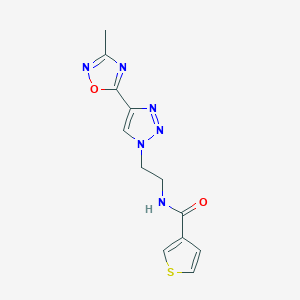


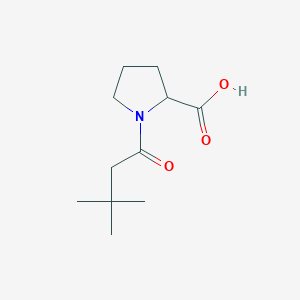
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2477477.png)
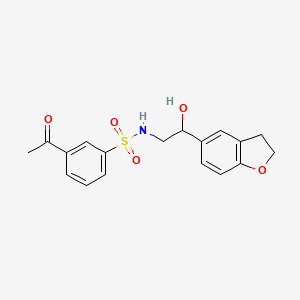
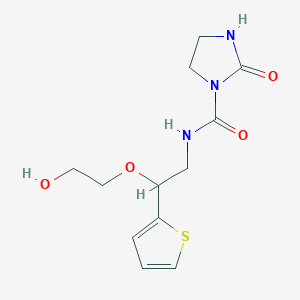
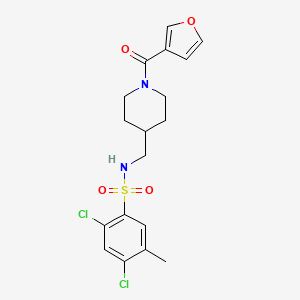
![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2477483.png)

![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)
